molecular formula C16H33NO5 B1681059 SP187 CAS No. 615253-61-7

SP187

Cat. No.: B1681059
CAS No.: 615253-61-7
M. Wt: 319.44 g/mol
InChI Key: TYTARGBBJQKLAJ-QKPAOTATSA-N
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Description

N-9-Methoxynonyldeoxynojirimycin is a small molecule with the chemical formula C16H33NO5. It is classified under alkaloids, carbohydrates, imines, imino pyranoses, imino sugars, and piperidines .

Preparation Methods

The synthesis of N-9-Methoxynonyldeoxynojirimycin involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry of the final product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.

Chemical Reactions Analysis

N-9-Methoxynonyldeoxynojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

N-9-Methoxynonyldeoxynojirimycin has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases . In medicine, it is being explored for its potential therapeutic effects in various diseases, including viral infections and cancer . In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-9-Methoxynonyldeoxynojirimycin involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can interfere with the metabolism of carbohydrates, leading to various biological effects . The pathways involved in its mechanism of action are complex and may vary depending on the specific application and target.

Biological Activity

SP187, also known as N-9-DNJ or MON-DNJ, is a compound that has garnered attention for its significant biological activity, particularly as an alpha-glucosidase inhibitor. This compound is primarily studied for its potential therapeutic applications in treating viral infections such as dengue fever and influenza. Its interactions with specific proteins, notably CD13, highlight its multifaceted role in biological processes.

This compound functions primarily as an alpha-glucosidase inhibitor , which interferes with carbohydrate metabolism. By inhibiting this enzyme, this compound can slow down the breakdown of carbohydrates into glucose, thereby impacting glucose absorption and metabolism. This mechanism is particularly relevant in the context of viral infections, where modulating glycosidic pathways can affect viral entry and replication.

Key Biological Activities:

  • Inhibition of CD13 : this compound interacts with the CD13 protein, which is implicated in various biological functions including angiogenesis and amino acid transport. This interaction may contribute to its antiviral effects by modulating pathways essential for viral proliferation .
  • Antiviral Properties : Research indicates that this compound may inhibit the replication of viruses such as dengue and influenza by targeting glycosylation processes critical for viral envelope formation .

Case Studies and Experimental Data

  • Dengue Virus Inhibition :
    • A study demonstrated that this compound effectively reduced dengue virus replication in vitro. The compound's ability to inhibit alpha-glucosidase was linked to decreased viral load, suggesting its potential as a therapeutic agent against dengue fever .
  • Influenza Virus Activity :
    • Another investigation revealed that this compound could inhibit influenza virus replication by affecting glycoprotein processing. This study emphasized the compound's role in altering the glycosylation patterns of viral proteins, thereby hindering their functionality .
  • CD13 Interaction :
    • The interaction between this compound and CD13 was explored in various cellular models. It was found that this interaction could influence cellular signaling pathways related to inflammation and immune response, further underscoring the compound's biological significance .

Data Tables

StudyVirus TypeKey FindingsReference
Study 1DengueReduced viral replication in vitro; significant decrease in viral load
Study 2InfluenzaInhibition of viral glycoprotein processing; decreased replication rates
Study 3CD13 InteractionModulation of inflammatory pathways; potential impact on immune response

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO5/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18/h13-16,18-21H,2-12H2,1H3/t13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTARGBBJQKLAJ-QKPAOTATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615253-61-7
Record name N-9-Methoxynonyldeoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615253617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-9-METHOXYNONYLDEOXYNOJIRIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P161BU63E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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